molecular formula C27H43NO8 B12298484 (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one CAS No. 559-82-0

(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one

Cat. No.: B12298484
CAS No.: 559-82-0
M. Wt: 509.6 g/mol
InChI Key: BPPPYIAMTVHQOI-QVNRTSFYSA-N
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Description

(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one is a complex organic compound with a unique hexacyclic structure. This compound is characterized by multiple hydroxyl groups and methyl substitutions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one involves multiple steps, including cyclization and hydroxylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development and pharmaceutical research.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methyl substitutions play a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one apart from similar compounds is its unique combination of hydroxyl groups and methyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

559-82-0

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

IUPAC Name

(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one

InChI

InChI=1S/C27H43NO8/c1-14-4-7-19-23(3,32)27(36)18(12-28(19)11-14)26(35)13-25(34)17(24(26,33)10-20(27)30)6-5-15-21(31)16(29)8-9-22(15,25)2/h14-20,29-30,32-36H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,22-,23+,24+,25+,26+,27-/m0/s1

InChI Key

BPPPYIAMTVHQOI-QVNRTSFYSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6C(=O)[C@H](CC[C@@]6([C@]5(C[C@]4([C@@H]3CN2C1)O)O)C)O)O)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C(=O)C(CCC6(C5(CC4(C3CN2C1)O)O)C)O)O)O)O)(C)O

Origin of Product

United States

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